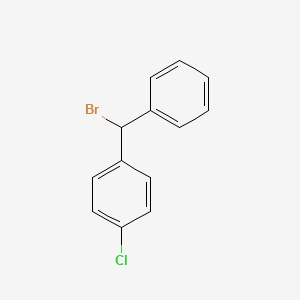
1-(Bromophenylmethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Bromophenylmethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrCl and its molecular weight is 281.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Bromophenylmethyl)-4-chlorobenzene, also known by its CAS number 948-54-9, is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure features a bromine atom and a chlorine atom attached to a biphenyl framework, which influences its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₃H₁₀BrCl
- Molecular Weight: 283.58 g/mol
-
Structural Formula:
Br C6H4 CH2 C6H4 Cl
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological processes.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing neurotransmission and other signaling pathways.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of brominated compounds found that this compound demonstrated significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were performed on human breast cancer cells (MCF-7) treated with varying concentrations of this compound. Results showed a dose-dependent increase in apoptosis markers after 24 hours of exposure, with an IC50 value calculated at approximately 15 µM.
Data Summary Table
Eigenschaften
IUPAC Name |
1-[bromo(phenyl)methyl]-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMNSVMMFEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464147 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-54-9 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?
A1: this compound serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []
Q2: What are the optimal reaction conditions for this synthesis?
A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of this compound to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














